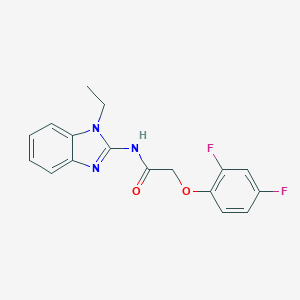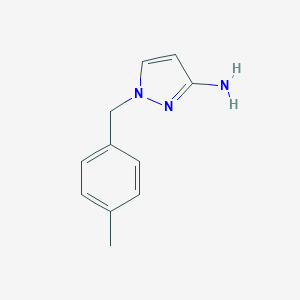
1-(4-Methylbenzyl)-1H-pyrazol-3-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds can be determined by spectral analysis . For example, “1-(4-Methylbenzyl)piperazine” has a molecular formula of CHN and an average mass of 190.285 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds can be quite complex. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined by various methods. For instance, “4-Methylbenzyl alcohol” has a molecular weight of 122.16 g/mol and a boiling point of 205.3 °C .Aplicaciones Científicas De Investigación
Structural Analysis in Crystallography
“1-(4-Methylbenzyl)-1H-pyrazol-3-amine” derivatives are utilized in X-ray crystallography to determine the three-dimensional structures of organic compounds. The planarity of the benzimidazole core and the presence of hydrogen bonds and π-π interactions contribute to the stability and packing of the molecules in the crystal lattice .
Pharmaceutical Intermediate
This compound serves as an intermediate in pharmaceutical synthesis. For example, it’s used in the preparation of certain benzimidazole derivatives that have potential therapeutic applications .
Material Science
In material science, derivatives of “1-(4-Methylbenzyl)-1H-pyrazol-3-amine” can be used to synthesize polymers and plastics. These materials may have unique properties such as high durability or specialized electrical conductivity .
Fragrance and Flavor Industry
The related compound, 4-Methylbenzyl alcohol, which shares a similar structural motif with “1-(4-Methylbenzyl)-1H-pyrazol-3-amine”, is used in the fragrance and flavor industry. It suggests that the pyrazol-3-amine derivative could also be explored for use in creating new scents and tastes .
Synthesis of Cholinesterase Inhibitors
“1-(4-Methylbenzyl)-1H-pyrazol-3-amine” is used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase. These inhibitors are important in the treatment of diseases like Alzheimer’s, where cholinesterase activity is a key factor .
Development of Antiemetic Agents
The compound is a synthetic intermediate in the creation of antiemetic agents, which are medications that help prevent vomiting and nausea. This application is crucial in the development of treatments for conditions that cause severe gastrointestinal upset .
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole have been found to target the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s worth noting that benzyl cations, which are structurally similar, can react as brønsted acids or electron acceptors . They can also undergo nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with a wide range of biological targets and pathways .
Pharmacokinetics
A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, used liquid chromatography-tandem mass spectrometric method (hplc-ms) for quantification in rat plasma .
Result of Action
Similar compounds such as 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Safety and Hazards
The safety and hazards of similar compounds can vary. For instance, “4-Methylbenzyl isocyanate” is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Direcciones Futuras
The future directions of research on similar compounds can be quite diverse. For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, other compounds have been used in the preparation of anthelmintic, antiallergenic, antibacterial, antihistamic, antiemetic, and antimigraine agents .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZYOOWPWOYDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-1H-pyrazol-3-amine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

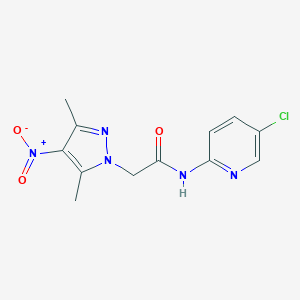
![11-(Difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B507814.png)
![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507835.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507836.png)
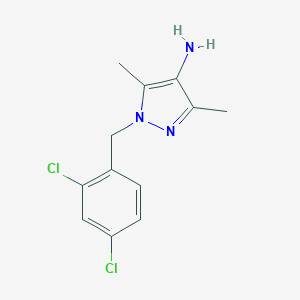
![N-(3,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B507863.png)
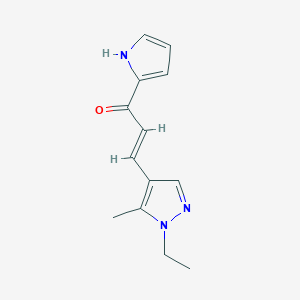


![Methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B507881.png)
![Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B507895.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

